7-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
“7-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with β-diketones.
Cyclization: The pyrazole intermediate undergoes cyclization with appropriate reagents to form the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one core.
Substitution reactions: Chlorine and fluorine atoms are introduced through halogenation reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
“7-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like chlorine or fluorine gas.
Major Products
The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce different halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, it may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “7-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- 7-(4-chlorophenyl)-3-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Uniqueness
The uniqueness of “7-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H12Cl2FN5O |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
11-(3-chloro-4-fluorophenyl)-5-(3-chlorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H12Cl2FN5O/c1-11-18(12-3-2-4-13(22)9-12)20-26-25-19-17(29(20)27-11)7-8-28(21(19)30)14-5-6-16(24)15(23)10-14/h2-10H,1H3 |
InChI Key |
SQPKNHZLIILHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)F)Cl)N=NC2=C1C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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